3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol
Overview
Description
3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridine ring, and an aminomethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol typically involves multiple steps. One common method starts with the preparation of 3-cyanopyridine, which undergoes catalytic hydrogenation in the presence of Raney nickel to yield the desired product . The reaction conditions often include controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, pyridines, and their derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine and pyridine rings provide structural stability and facilitate interactions with enzymes and receptors, modulating their functions.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)piperidine: A simpler analog with similar structural features but lacking the pyridine ring.
3-Cyanopyridine: A precursor in the synthesis of 3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol.
Pyrrolidine derivatives: Compounds with similar biological activities but different structural frameworks.
Uniqueness
The uniqueness of this compound lies in its combination of the piperidine and pyridine rings, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-7-9-3-2-6-15(8-9)12(17)10-4-1-5-14-11(10)16/h1,4-5,9H,2-3,6-8,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZQMDFHPXFPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CNC2=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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